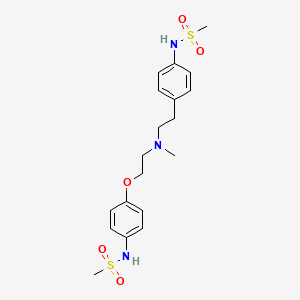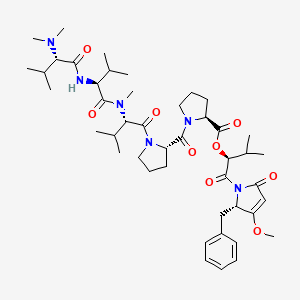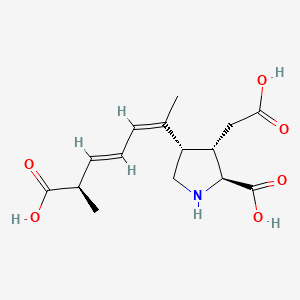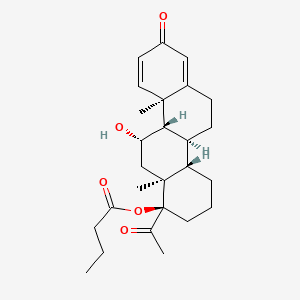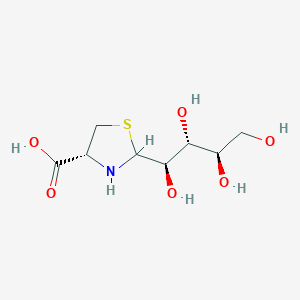
D-核糖-L-半胱氨酸
描述
D-ribose-L-cysteine is a compound formed by the combination of D-ribose, a naturally occurring sugar, and L-cysteine, an amino acid. This compound is known for its ability to boost the synthesis of glutathione, a potent antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining cellular health .
科学研究应用
D-ribose-L-cysteine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor for the synthesis of glutathione, which is essential for various biochemical reactions .
Biology:
- Studied for its role in cellular protection against oxidative stress and its potential to enhance cellular functions .
Medicine:
- Investigated for its therapeutic potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Industry:
作用机制
Target of Action
D-ribose-L-cysteine (RibCys) primarily targets the glutathione (GSH) antioxidant defense system . GSH is a potent neutralizer of reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism .
Mode of Action
RibCys acts as a prodrug for cysteine , delivering a bioavailable form of L-cysteine by releasing the sulfhydryl amino acid in vivo via non-enzymatic ring opening through hydrolysis . The liberated L-cysteine then stimulates hepatic glutathione biosynthesis . This action effectively promotes the synthesis of GSH, thereby enhancing the body’s antioxidant capacity .
Biochemical Pathways
RibCys influences several biochemical pathways. It inhibits oxido-inflammatory responses and increases neuronal caspase-3 activity . The compound also attenuates the increased brain contents of malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6, and acetyl-cholinesterase, and it boosts the antioxidant status (GSH, superoxide-dismutase (SOD), and catalase) that is typically decreased under stress conditions .
Pharmacokinetics
It is known that ribcys is orally administered and is able to cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
RibCys has been shown to reduce anxiety, memory deficit, adrenal gland enlargement, glucose, and corticosterone concentrations in mice exposed to unpredictable chronic mild stress . It also increases caspase-3 activity and reduces histomorphological distortions of neuronal cells of the hippocampus, amygdala, and prefrontal cortex .
Action Environment
The action of RibCys can be influenced by environmental factors such as exposure to stressors. For instance, in a study where mice were exposed to unpredictable chronic mild stress, RibCys exhibited adaptogenic-like effects, suggesting that it might modulate corticosterone-mediated oxido-inflammatory processes and altered caspase-3 activity .
生化分析
Biochemical Properties
D-ribose-L-cysteine interacts with various enzymes, proteins, and other biomolecules. It is known to effectively deliver cysteine into the cell, thereby improving the biosynthesis of glutathione and promoting ATP production . This process helps limit ROS and ensuing oxidative damages .
Cellular Effects
D-ribose-L-cysteine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce blood glucose concentration, increase body weight, increase tissue protein, reduce lipid peroxidation, and increase antioxidant enzymes in streptozotocin-diabetic rats . These effects suggest that D-ribose-L-cysteine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-ribose-L-cysteine involves its ability to promote the synthesis of glutathione, a potent neutralizer of ROS . This action helps to maintain the balance of oxidative and antioxidative processes in the cell, thereby preventing cellular dysfunctions and cell death, particularly in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, D-ribose-L-cysteine has shown to have long-term effects on cellular function. For instance, in a study involving streptozotocin-diabetic rats, D-ribose-L-cysteine treatment was associated with a reduction in blood glucose concentration, increased body weight, increased tissue protein, reduced lipid peroxidation, and an increase in antioxidant enzymes compared with the diabetic control .
Dosage Effects in Animal Models
The effects of D-ribose-L-cysteine vary with different dosages in animal models. For example, in a study involving mice exposed to unpredictable chronic mild stress, D-ribose-L-cysteine at dosages of 25-100 mg/kg was found to reduce anxiety, memory deficit, adrenal gland enlargement, glucose, and corticosterone concentrations .
Metabolic Pathways
D-ribose-L-cysteine is involved in the glutathione synthesis pathway . It effectively delivers cysteine into the cell, which is then used in the biosynthesis of glutathione . This process helps to maintain the balance of oxidative and antioxidative processes in the cell .
Transport and Distribution
While specific transporters or binding proteins for D-ribose-L-cysteine have not been explicitly mentioned in the literature, it is known that D-ribose-L-cysteine efficiently moves through the digestive tract and provides the fragile cysteine molecule to the cell . This suggests that D-ribose-L-cysteine can be effectively transported and distributed within cells and tissues.
Subcellular Localization
Given its role in promoting the synthesis of glutathione, it can be inferred that D-ribose-L-cysteine may be localized in the cytoplasm where glutathione synthesis occurs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-ribose-L-cysteine typically involves the conjugation of D-ribose with L-cysteine through a series of chemical reactions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of L-cysteine and the hydroxyl group of D-ribose .
Industrial Production Methods: In industrial settings, the production of D-ribose-L-cysteine may involve enzymatic processes to ensure high yield and purity. Enzymes such as ribose-5-phosphate isomerase and cysteine synthase can be employed to catalyze the formation of the compound under controlled conditions .
化学反应分析
Types of Reactions: D-ribose-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining the structural integrity of proteins.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom of the cysteine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as alkyl halides.
Major Products:
Oxidation: Formation of cystine, a dimer of cysteine.
Reduction: Regeneration of the thiol form of cysteine.
Substitution: Formation of various substituted cysteine derivatives.
相似化合物的比较
N-acetylcysteine: Another cysteine derivative known for its antioxidant properties and ability to boost glutathione levels.
L-cysteine: The parent amino acid of D-ribose-L-cysteine, also involved in glutathione synthesis.
Glutathione: The end product of the pathway stimulated by D-ribose-L-cysteine, known for its role in cellular protection.
Uniqueness: D-ribose-L-cysteine is unique in its dual role of providing both a precursor for glutathione synthesis and supporting ATP production. This dual functionality makes it a potent compound for enhancing cellular health and protecting against oxidative stress .
属性
IUPAC Name |
(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-HZYAIORGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232617-15-1 | |
| Record name | D-Ribose-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-RIBOSE-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


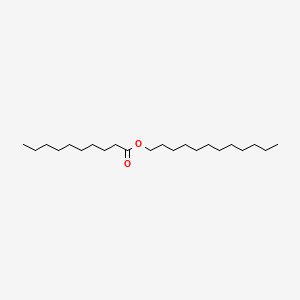

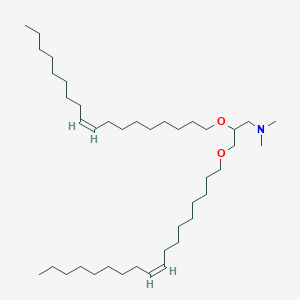
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B1670869.png)
